molecular formula C7H6N2O3S B14176730 2-Nitro-5-sulfanylbenzamide CAS No. 923002-13-5

2-Nitro-5-sulfanylbenzamide

Cat. No.: B14176730
CAS No.: 923002-13-5
M. Wt: 198.20 g/mol
InChI Key: JDKOCHIBUFTGTQ-UHFFFAOYSA-N
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Description

2-Nitro-5-sulfanylbenzamide is an organic compound characterized by the presence of both nitro and sulfanyl functional groups attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitro-5-sulfanylbenzamide typically involves the nitration of 5-sulfanylbenzamide. The process can be carried out using a mixture of nitric acid and sulfuric acid, which produces the nitronium ion (NO₂⁺) as the electrophile. The reaction conditions often require careful temperature control to avoid over-nitration and ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitro-5-sulfanylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitro-5-sulfanylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Nitro-5-sulfanylbenzamide involves its interaction with molecular targets through its nitro and sulfanyl groups. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the sulfanyl group can form disulfide bonds with thiol-containing biomolecules. These interactions can disrupt cellular processes and contribute to the compound’s biological activity .

Comparison with Similar Compounds

Uniqueness: 2-Nitro-5-sulfanylbenzamide is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

923002-13-5

Molecular Formula

C7H6N2O3S

Molecular Weight

198.20 g/mol

IUPAC Name

2-nitro-5-sulfanylbenzamide

InChI

InChI=1S/C7H6N2O3S/c8-7(10)5-3-4(13)1-2-6(5)9(11)12/h1-3,13H,(H2,8,10)

InChI Key

JDKOCHIBUFTGTQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)C(=O)N)[N+](=O)[O-]

Origin of Product

United States

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